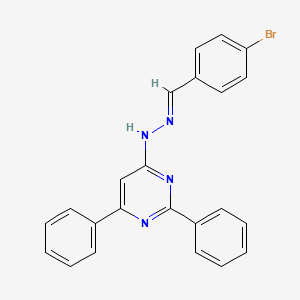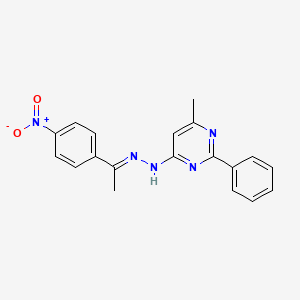
4-bromobenzaldehyde (2,6-diphenyl-4-pyrimidinyl)hydrazone
Vue d'ensemble
Description
4-bromobenzaldehyde (2,6-diphenyl-4-pyrimidinyl)hydrazone, also known as BBPH, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BBPH is a hydrazone derivative of 4-bromobenzaldehyde and 2,6-diphenyl-4-pyrimidinylhydrazine. This compound has shown promising results in various scientific studies, making it a topic of interest in the scientific community.
Mécanisme D'action
The mechanism of action of 4-bromobenzaldehyde (2,6-diphenyl-4-pyrimidinyl)hydrazone is not fully understood. However, it has been suggested that 4-bromobenzaldehyde (2,6-diphenyl-4-pyrimidinyl)hydrazone induces apoptosis in cancer cells through the activation of caspase-3 and caspase-9. 4-bromobenzaldehyde (2,6-diphenyl-4-pyrimidinyl)hydrazone has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
4-bromobenzaldehyde (2,6-diphenyl-4-pyrimidinyl)hydrazone has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit bacterial and fungal growth, and act as a fluorescent probe for the detection of metal ions. 4-bromobenzaldehyde (2,6-diphenyl-4-pyrimidinyl)hydrazone has also been found to have low toxicity in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
4-bromobenzaldehyde (2,6-diphenyl-4-pyrimidinyl)hydrazone has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. 4-bromobenzaldehyde (2,6-diphenyl-4-pyrimidinyl)hydrazone has also been found to have low toxicity in animal studies, making it a safer alternative to other compounds. However, 4-bromobenzaldehyde (2,6-diphenyl-4-pyrimidinyl)hydrazone has some limitations, including its limited solubility in water and its potential for photobleaching when used as a fluorescent probe.
Orientations Futures
There are several future directions for the study of 4-bromobenzaldehyde (2,6-diphenyl-4-pyrimidinyl)hydrazone. One potential direction is the further investigation of its anticancer properties and its potential use as a chemotherapeutic agent. 4-bromobenzaldehyde (2,6-diphenyl-4-pyrimidinyl)hydrazone could also be studied for its potential use in the treatment of bacterial and fungal infections. Additionally, 4-bromobenzaldehyde (2,6-diphenyl-4-pyrimidinyl)hydrazone could be further developed as a fluorescent probe for the detection of metal ions. Overall, 4-bromobenzaldehyde (2,6-diphenyl-4-pyrimidinyl)hydrazone has shown promising results in various scientific studies, making it a compound of interest for future research.
Applications De Recherche Scientifique
4-bromobenzaldehyde (2,6-diphenyl-4-pyrimidinyl)hydrazone has been studied extensively for its potential applications in various scientific fields. It has been found to exhibit anticancer, antibacterial, and antifungal properties. 4-bromobenzaldehyde (2,6-diphenyl-4-pyrimidinyl)hydrazone has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-2,6-diphenylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN4/c24-20-13-11-17(12-14-20)16-25-28-22-15-21(18-7-3-1-4-8-18)26-23(27-22)19-9-5-2-6-10-19/h1-16H,(H,26,27,28)/b25-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWAKAIZJBYRED-PCLIKHOPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)NN=CC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)N/N=C/C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-2,6-diphenylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![3,6-dibromo-N-butylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3843853.png)
![N-propyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3843865.png)

![nicotinaldehyde [4-(4-methoxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B3843870.png)